 
                            2-(1-Methoxyethyl)-1,3-oxazole-4-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 171.15 g/mol. It is classified as a derivative of oxazole, which is a five-membered heterocyclic compound containing nitrogen and oxygen atoms. This specific compound is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis.
The compound is cataloged under the CAS number 1566576-18-8 and can be found in various chemical databases such as PubChem and Molport. It is categorized under carboxylic acids due to the presence of the carboxyl functional group in its structure. The IUPAC name reflects its structural components, indicating the presence of both methoxy and oxazole functionalities.
The synthesis of 2-(1-Methoxyethyl)-1,3-oxazole-4-carboxylic acid can be achieved through several methods, primarily involving the construction of the oxazole ring followed by functionalization. Common synthetic routes include:
The molecular structure of 2-(1-Methoxyethyl)-1,3-oxazole-4-carboxylic acid features a five-membered heterocyclic ring with one nitrogen atom and one oxygen atom in the ring. The methoxyethyl group is attached to the nitrogen atom, while the carboxylic acid group is located at the 4-position of the oxazole ring.
InChI=1S/C7H9NO4/c1-4(11-2)6-8-5(3-12-6)7(9)10/h3-4H,1-2H3,(H,9,10)CC(C1=NC(=CO1)C(=O)O)OC2-(1-Methoxyethyl)-1,3-oxazole-4-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and heterocycles:
These reactions are influenced by factors such as temperature, solvent choice, and the presence of catalysts. Understanding these parameters is crucial for optimizing yields during synthesis.
The mechanism of action for 2-(1-Methoxyethyl)-1,3-oxazole-4-carboxylic acid can be understood through its interactions at a molecular level:
Research into its specific mechanisms in biological systems is ongoing and may reveal insights into its pharmacological properties.
Key chemical properties include:
2-(1-Methoxyethyl)-1,3-oxazole-4-carboxylic acid has potential applications in several domains:
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
![3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine](/images/structure/BT-427431.png) 
                                    
                CAS No.: 17869-27-1
 
                                    
                CAS No.: 64918-85-0
CAS No.: 51800-34-1